2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride

Catalog No.
S1938347
CAS No.
1034449-18-7
M.F
C17H19ClN2
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chlorid...

CAS Number

1034449-18-7

Product Name

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride

IUPAC Name

5-methyl-2-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyridin-2-ium;chloride

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H19N2.ClH/c1-12-8-13(2)17(14(3)9-12)18-10-16-7-5-6-15(4)19(16)11-18;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

DJFXURXZOPNPGY-UHFFFAOYSA-M

SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-]

Canonical SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-]

Organocatalysis

Mesityl-ImPyCl is being investigated as an organocatalyst due to its unique structure. The combination of a bulky mesityl group (2,4,6-trimethylphenyl) and a positively charged imidazolium ring makes it a good candidate for activating substrates and facilitating various organic transformations. Studies have shown its effectiveness in reactions like:

  • Aldol condensations []
  • Cycloadditions []
  • Ring-opening polymerizations

These studies suggest that Mesityl-ImPyCl could be a valuable tool for organic chemists, particularly in the development of new and efficient synthetic methods.

Metal N-Heterocyclic Carbene (NHC) Ligand Precursor

Mesityl-ImPyCl can be deprotonated to form a N-heterocyclic carbene (NHC), a class of highly stable and versatile ligands that can bind to various transition metals. These metal-NHC complexes find applications in:

  • Catalysis []
  • Medicinal chemistry []
  • Materials science

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride is a chemical compound with the molecular formula C₁₇H₁₉ClN₂ and a molecular weight of 286.80 g/mol. It is classified as an N-heterocyclic carbene precursor, which is significant in various organic synthesis processes. The compound features a mesityl group (2,4,6-trimethylphenyl) attached to the imidazo[1,5-a]pyridine structure, contributing to its unique properties and reactivity. This compound is often utilized in proteomics research and as a reactant in catalytic reactions, particularly involving gold complexes .

Involving 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride include its role as a catalyst in cycloisomerization reactions. It can generate stable N-heterocyclic carbenes that facilitate various transformations in organic synthesis. For example, it has been successfully employed in gold-catalyzed cycloisomerization reactions, where it enhances the efficiency and selectivity of the reaction pathways . The compound's ability to stabilize reactive intermediates makes it a valuable reagent in synthetic organic chemistry.

Several synthetic routes have been reported for the preparation of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride. A common method involves the reaction of 2-methylimidazole with mesityl chloride under appropriate conditions to yield the desired product. This method typically requires careful control of temperature and reaction time to ensure high yields and purity. Additionally, variations in solvents and catalysts can influence the efficiency of the synthesis .

The applications of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride are primarily found in the fields of organic synthesis and catalysis. Its role as a precursor for N-heterocyclic carbenes makes it valuable in:

  • Catalytic Reactions: Used in gold-catalyzed cycloisomerization and other organic transformations.
  • Proteomics Research: Employed as a biochemical reagent for studying protein interactions and modifications.
  • Synthetic Chemistry: Acts as an efficient catalyst for various organic reactions due to its stability and reactivity .

Interaction studies involving 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride focus on its reactivity with metal complexes and other substrates in catalytic processes. The compound's ability to form stable complexes with gold has been particularly noted, enhancing reaction rates and selectivity in cycloisomerization reactions. These studies are crucial for understanding how this compound can be optimized for specific catalytic applications .

Several compounds exhibit structural similarities to 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Mesityl-3-methylimidazolium chlorideImidazolium SaltDifferent position of methyl group
2-(4-Methylphenyl)-5-methylimidazo[1,5-a]pyridineImidazo[1,5-a]pyridine DerivativeLacks the chlorinated pyridinium structure
3-Mesityl-4-pyridinyl imidazolePyridine-Imidazole HybridDifferent heterocyclic framework

The uniqueness of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride lies in its specific combination of structural elements that allow it to function effectively as an N-heterocyclic carbene precursor while also being applicable in diverse catalytic contexts .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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